4-Ethylcatechol - 1124-39-6

4-Ethylcatechol

Catalog Number: EVT-314215
CAS Number: 1124-39-6
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Ethylcatechol (4-EC) is a volatile phenolic compound belonging to the catechol family. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It is characterized by a benzene ring with two hydroxyl groups in the ortho position and an ethyl group at the 4th position. []

Sources:* Microbial metabolism: 4-EC is produced by certain microorganisms, primarily bacteria and yeast. [, , , , , , , , ] For instance, Dekkera/Brettanomyces yeasts are known to produce 4-EC in alcoholic beverages like wine and cider, contributing to undesirable "animal" or "medicinal" off-flavors. [, ] Some lactic acid bacteria, including Lactobacillus plantarum and Lactobacillus collinoides, can also generate 4-EC from precursors like hydroxycinnamic acids. [, ]* Thermal degradation: 4-EC can be formed through the thermal breakdown of certain compounds during processes like coffee roasting. [, , , ] For example, 4-EC is produced from the caffeic acid moiety of molecules like caffeoylquinic acids. []* Natural occurrence: 4-EC has been found in wood smoke, which was traditionally used for food preservation. [] It has also been identified in plants like Glechoma longituba. []

Role in scientific research:4-EC is studied for various reasons:* Food science: Its role in off-flavor development in beverages, analysis of its formation pathways and potential mitigation strategies. [, , , , , , ]* Microbiology: Understanding the microbial metabolism of 4-EC and identifying the enzymes involved in its production. [, , , , , ]* Biochemistry: Exploring its potential antioxidant and radical scavenging activities, which contribute to its role in cell defense against oxidative stress. [, , , ]* Environmental science: Assessing the biodegradation of alkylphenols, including 4-EC, by bacteria like Rhodococcus. []* Analytical chemistry: Developing and refining analytical methods for detection and quantification of 4-EC in various matrices. [, , , , , , ]

Synthesis Analysis
  • Microbial biotransformation: Lactic acid bacteria, such as Lactobacillus plantarum and Lactobacillus collinoides, can convert hydroxycinnamic acids, specifically p-coumaric acid, to 4-vinylphenol, which is subsequently reduced to 4-EC by a vinylphenol reductase. [, ]
  • Chemical synthesis: 4-EC can be synthesized through the reaction of 4-ethylphenol with hydrogen peroxide in the presence of a catalyst. []
  • Thermal degradation: Heating caffeic acid under nitrogen atmosphere leads to the formation of 4-ethylcatechol as one of the main pyrolysis products. []
Molecular Structure Analysis
  • Oxidation: 4-EC can be readily oxidized to form ortho-quinones, often as intermediates in enzymatic reactions. [] This oxidation can be catalyzed by enzymes like tyrosinase. []
  • Reduction: 4-EC is the product of the reduction of 4-vinylphenol, catalyzed by bacterial vinylphenol reductases. [, ]
  • Conjugation: 4-EC can form conjugates with other molecules, particularly thiols, in processes like coffee aroma staling. [, ] For instance, it reacts with 2-furfurylthiol, a key odorant in coffee, to form 3-[(2-furylmethyl)sulfanyl]-5-ethylcatechol. []
  • Polymerization: 4-EC can be polymerized using horseradish peroxidase, leading to the formation of poly(4-ethylcatechol), which exhibits selective adsorption properties for gold ions. []
Mechanism of Action
  • Antioxidant activity: 4-EC, like other catechols, exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. [, , , ]
  • Activation of Nrf2 pathway: 4-EC, alongside other alkyl catechols, can activate the Nrf2 cell defense pathway, enhancing the expression of genes involved in detoxification and antioxidant defense. [] This mechanism is suggested to play a role in preventing oxidative stress-related diseases. []
  • Antiplatelet activity: 4-EC demonstrates potent antiplatelet activity, inhibiting platelet aggregation triggered by arachidonic acid and collagen. []
  • Inhibition of β-glucuronidase activity: 4-EC exhibits an inhibitory effect on β-glucuronidase activity, potentially influencing the metabolism and detoxification of glucuronide conjugates. []
Physical and Chemical Properties Analysis
  • Volatile compound: 4-EC is a volatile phenol, contributing to its sensory impact in foods and beverages. [, , ]
  • Solubility: It exhibits solubility in various solvents, including water and ethanol. [, , ]
  • Stability: 4-EC can undergo degradation under certain conditions, such as high temperatures and prolonged storage. [, ]
  • Adsorption: Poly(4-ethylcatechol) demonstrates selective adsorption properties for gold ions. []
Applications
  • Food science:

    • Flavor analysis: 4-EC is analyzed as a marker compound for spoilage in wine and cider, helping to identify Brettanomyces contamination and assess product quality. [, , ]
    • Aroma stability: Research explores the role of 4-EC in aroma staling in coffee, investigating its reactions with key odorants and the formation of conjugates that contribute to flavor changes. [, ]
    • Bioactive components: 4-EC is investigated for its potential health benefits, particularly its antioxidant and antiplatelet activities, which could have implications for functional food development. [, ]
  • Microbiology:

    • Metabolic pathways: Studies on the microbial production of 4-EC shed light on the metabolic pathways and enzymes involved in the conversion of hydroxycinnamic acids to volatile phenols. [, , , , , ] This knowledge can help control spoilage organisms and manage flavor profiles in fermented products.
  • Environmental science:

    • Bioremediation: The ability of bacteria like Rhodococcus to degrade alkylphenols, including 4-EC, is relevant for bioremediation strategies, tackling environmental pollution caused by these compounds. []
  • Analytical chemistry:

    • Detection and quantification: Research focuses on developing sensitive and specific analytical methods, such as GC-MS, LC-MS, and electronic tongue systems, to detect and quantify 4-EC in various matrices, including food, beverages, and biological samples. [, , , , , , , , ]
  • Biomedical research:

    • Diabetic retinopathy: 4-Ethylcatechol sulfate has been identified as a potential metabolite risk factor for diabetic retinopathy in patients with type 2 diabetes. []
    • Cancer research: Multibranched gold nanoparticles functionalized with 4-ethylcatechol have shown potential for targeted photothermal therapy of breast cancer. []
Future Directions
  • Elucidating the health effects of 4-EC: Further research is needed to fully understand the potential health benefits of 4-EC, particularly its antioxidant, anti-inflammatory, and antiplatelet properties. [, , ] Investigating its bioavailability and metabolism in humans will be crucial.
  • Controlling 4-EC production in food and beverages: Developing strategies to manage the microbial production of 4-EC in fermented products like wine and cider is essential for controlling flavor profiles and preventing spoilage. [, ] This could involve strain selection, process optimization, and the use of inhibitors.
  • Exploring 4-EC as a biomarker: The potential of 4-EC as a biomarker for specific health conditions, such as diabetic retinopathy, warrants further investigation. []
  • Developing novel applications: The unique properties of 4-EC, such as its ability to form conjugates and its selective adsorption to gold ions, could be explored for applications in materials science, biosensing, and drug delivery. [, , , ]
  • Investigating its role in neurotensin binding: Further research can elucidate the implications of neurotensin binding to 4-EC and its potential role in dopamine-related processes. []

Catechol

  • Compound Description: Catechol is a dihydroxybenzene with two hydroxyl groups in the ortho position. It is a common metabolite of aromatic compounds and serves as a precursor for various natural products, including melanin. [, , , , , , , , , , ]

3-Methylcatechol

  • Compound Description: 3-Methylcatechol is a catechol derivative with a methyl group at the meta position. It is a natural compound found in various plant sources. [, , ]

4-Methylcatechol

  • Compound Description: 4-Methylcatechol is a catechol derivative with a methyl group at the para position. It is a natural compound found in various plants and has been identified as a potent antiplatelet compound. [, , , , ]
  • Relevance: 4-Methylcatechol is structurally similar to 4-ethylcatechol, differing only in the alkyl substituent at the para position (methyl vs. ethyl). Both compounds are substrates for catechol 2,3-dioxygenase and can be produced through thermal degradation processes, for example, during coffee roasting. []

Pyrogallol

  • Compound Description: Pyrogallol is a trihydroxybenzene with three hydroxyl groups attached to a benzene ring. It is found in various plant sources and is a known antioxidant. [, , , ]
  • Relevance: Pyrogallol shares the catechol moiety with 4-ethylcatechol but possesses an additional hydroxyl group. Both compounds are formed during coffee roasting, primarily from the degradation of carbohydrates, amino acids, and quinic acid. []

Hydroxyhydroquinone

  • Compound Description: Hydroxyhydroquinone is a trihydroxybenzene isomer with hydroxyl groups at the 1, 2, and 4 positions of the benzene ring. It is found in various plant sources and coffee brews. [, , , ]
  • Relevance: Hydroxyhydroquinone, like 4-ethylcatechol, is a product of chlorogenic acid degradation during coffee roasting. It plays a significant role in coffee aroma staling by reacting with volatile thiols, such as 2-furfurylthiol. [, ]

4-Vinylcatechol

  • Compound Description: 4-Vinylcatechol is a catechol derivative with a vinyl group at the para position. It is an intermediate in the microbial production of 4-ethylphenol and 4-ethylcatechol from hydroxycinnamic acids. [, , ]
  • Relevance: 4-Vinylcatechol is a direct precursor to 4-ethylcatechol. The reduction of the vinyl group in 4-vinylcatechol leads to the formation of 4-ethylcatechol. This reaction is catalyzed by vinylphenol reductase, an enzyme found in some bacteria, including Lactobacillus plantarum. []

4-Ethylphenol

  • Compound Description: 4-Ethylphenol is a volatile phenol with an ethyl group at the para position. It is considered a major off-flavor in wine and beer, often described as having medicinal, barnyard, or smoky aromas. [, , , , , ]
  • Relevance: 4-Ethylphenol is formed through a similar metabolic pathway as 4-ethylcatechol. Both compounds are derived from hydroxycinnamic acids via the decarboxylation of p-coumaric acid to 4-vinylphenol and its subsequent reduction to 4-ethylphenol. [, ]

4-Ethylguaiacol

  • Compound Description: 4-Ethylguaiacol is a volatile phenol with an ethyl group at the para position and a methoxy group at the ortho position. Like 4-ethylphenol, it is an off-flavor compound in wine, contributing to undesirable smoky, clove-like, or medicinal aromas. [, , , , , ]
  • Relevance: 4-Ethylguaiacol is produced via a similar metabolic pathway to 4-ethylcatechol, involving the sequential action of cinnamoyl esterase, phenolic acid decarboxylase, and vinylphenol reductase on ferulic acid as a precursor. [, ]

Caffeic Acid

  • Compound Description: Caffeic acid is a hydroxycinnamic acid, a type of organic compound that is a hydroxy derivative of cinnamic acid. It is a precursor to various phenolic compounds, including catechol, 4-ethylcatechol, and 4-vinylcatechol. [, , , , , ]
  • Relevance: Caffeic acid is a key precursor to 4-ethylcatechol in both microbial and thermal degradation pathways. [, , ] During coffee roasting, caffeic acid can break down to form 4-ethylcatechol directly or indirectly via 4-vinylcatechol. [, ] In microbial metabolism, caffeic acid is first converted to 4-vinylcatechol, which is then reduced to 4-ethylcatechol. []

Chlorogenic Acid

  • Compound Description: Chlorogenic acid is the ester of caffeic acid and (-)-quinic acid. It is a major phenolic compound found in coffee beans and other plant sources. [, , , , ]
  • Relevance: Chlorogenic acid is a significant source of 4-ethylcatechol in coffee. It degrades during the roasting process, yielding various phenolic compounds, including 4-ethylcatechol, via intermediate compounds like caffeic acid and 4-vinylcatechol. [, , ]

Ferulic Acid

  • Compound Description: Ferulic acid is a hydroxycinnamic acid found in plant cell walls. It is a precursor to 4-vinylguaiacol and ultimately to 4-ethylguaiacol, contributing to the sensory profile of various fermented beverages. [, , , ]
  • Relevance: Ferulic acid is a key precursor to 4-ethylguaiacol, a volatile phenol often produced alongside 4-ethylcatechol during the microbial spoilage of fermented beverages like wine and beer. [, ]

Properties

CAS Number

1124-39-6

Product Name

4-Ethylcatechol

IUPAC Name

4-ethylbenzene-1,2-diol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3

InChI Key

HFLGBNBLMBSXEM-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)O)O

Synonyms

4-Ethyl-1,2-benzenediol; 4-Ethylpyrocatechol; 1-Ethyl-3,4-benzenediol; 1-Ethyl-3,4-dihydroxybenzene; 4-Ethyl-1,2-benzenediol; 4-Ethylpyrocatechol; Ethylcatechol; Ethylpyrocatechol;

Canonical SMILES

CCC1=CC(=C(C=C1)O)O

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